Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate
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Overview
Description
Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate typically involves the reaction of a naphthyridine derivative with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Material: 2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine
Reagent: Tert-butyl chloroformate
Base: Triethylamine or pyridine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Room temperature, under nitrogen atmosphere
The reaction proceeds via nucleophilic attack of the naphthyridine nitrogen on the carbonyl carbon of tert-butyl chloroformate, followed by elimination of hydrogen chloride to form the desired carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Naphthyridine N-oxide derivatives
Reduction: Alcohol or amine derivatives
Substitution: Various substituted carbamates
Scientific Research Applications
Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of naphthyridine derivatives.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
Naphthyridine derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate is unique due to its combination of a naphthyridine ring with a tert-butyl carbamate group, providing distinct chemical and biological properties. This uniqueness makes it valuable in specific synthetic and medicinal applications.
Properties
IUPAC Name |
tert-butyl N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)16-10-6-8-7-14-5-4-9(8)15-11(10)17/h4-5,7,10H,6H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRKPSKJZSWLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=CN=C2)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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